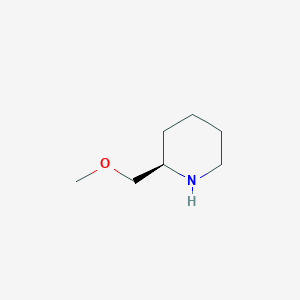
(R)-2-methoxymethylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-methoxymethylpiperidine is a chiral piperidine derivative with a methoxymethyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-methoxymethylpiperidine typically involves the reaction of piperidine with methoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methoxymethyl chloride. The product is then purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of ®-2-methoxymethylpiperidine can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions, higher yields, and reduced production costs. The use of catalysts and optimized reaction parameters further enhances the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
®-2-methoxymethylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the methoxymethyl group to a hydroxymethyl group.
Substitution: The methoxymethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Hydroxymethyl derivatives.
Substitution: Various substituted piperidine derivatives depending on the reagent used.
Scientific Research Applications
®-2-methoxymethylpiperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic effects in neurological disorders.
Industry: Used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ®-2-methoxymethylpiperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The methoxymethyl group enhances the compound’s binding affinity and selectivity for these targets. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(S)-2-methoxymethylpiperidine: The enantiomer of ®-2-methoxymethylpiperidine with similar chemical properties but different biological activities.
N-methylpiperidine: Lacks the methoxymethyl group, resulting in different reactivity and applications.
2-methoxypiperidine: Similar structure but with the methoxy group attached to the carbon atom instead of the nitrogen.
Uniqueness
®-2-methoxymethylpiperidine is unique due to its chiral nature and the presence of the methoxymethyl group, which imparts distinct chemical and biological properties. Its enantiomer, (S)-2-methoxymethylpiperidine, may exhibit different pharmacological effects, highlighting the importance of chirality in drug design and development.
Properties
Molecular Formula |
C7H15NO |
|---|---|
Molecular Weight |
129.20 g/mol |
IUPAC Name |
(2R)-2-(methoxymethyl)piperidine |
InChI |
InChI=1S/C7H15NO/c1-9-6-7-4-2-3-5-8-7/h7-8H,2-6H2,1H3/t7-/m1/s1 |
InChI Key |
IBPHVNKZLOQXAX-SSDOTTSWSA-N |
Isomeric SMILES |
COC[C@H]1CCCCN1 |
Canonical SMILES |
COCC1CCCCN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-Bromonaphtho[2,3-b]benzofuran](/img/structure/B13935970.png)

![N-[3-chloro-4-[[(2-chlorophenyl)-oxomethyl]amino]phenyl]-2-pyridinecarboxamide](/img/structure/B13935977.png)
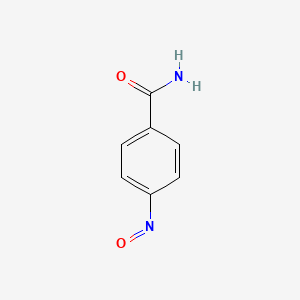
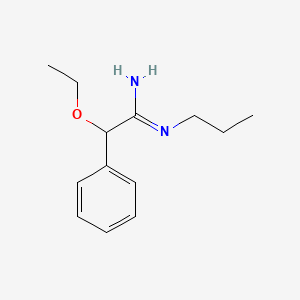
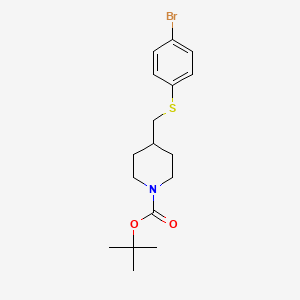
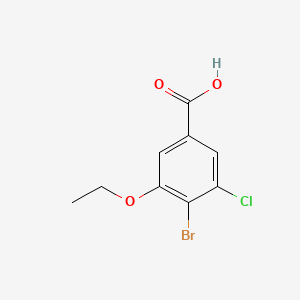
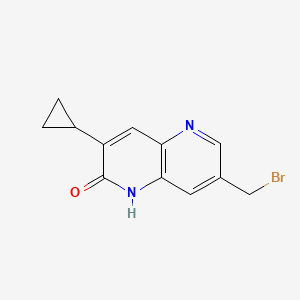
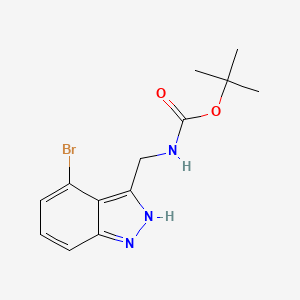
amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]-](/img/structure/B13936011.png)
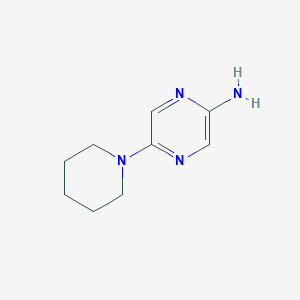

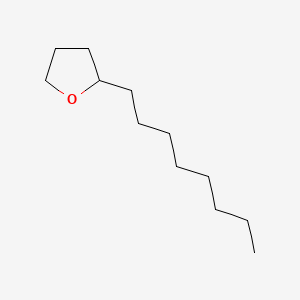
![4-(1-(1-Ethoxyethyl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13936024.png)
